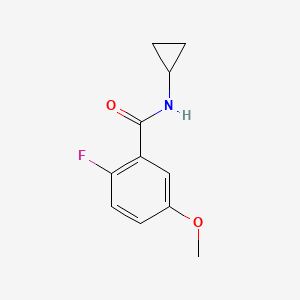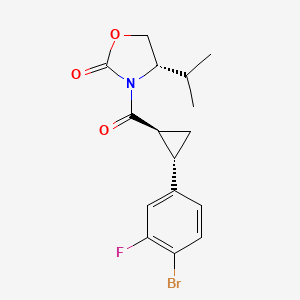
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the protection of functional groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic hydrogenation, enzymatic resolution, or other advanced techniques to achieve the desired stereochemistry and functional group placement. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid yields a primary alcohol .
科学的研究の応用
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
作用機序
The mechanism of action of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in various research applications .
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(3S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m0/s1 |
InChIキー |
DVFRBOFXJZNHMG-NWDGAFQWSA-N |
異性体SMILES |
C1CN(C[C@@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)








![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)


